molecular formula C7H4NO4- B1255840 5-Carboxypyridine-2-carboxylate

5-Carboxypyridine-2-carboxylate

Cat. No.: B1255840
M. Wt: 166.11 g/mol
InChI Key: LVPMIMZXDYBCDF-UHFFFAOYSA-M
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Description

5-Carboxypyridine-2-carboxylate is a multifunctional heterocyclic compound of significant interest in inorganic and materials chemistry. Its structure features two carboxylate groups, which allow it to function as an excellent multidentate ligand for coordinating various metal cations . This chelating capability is central to its research value, enabling the synthesis of diverse metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and as functional crystalline materials . Researchers utilize this ligand to explore the self-assembly of complex structures with interesting topological architectures . The compound is related to picolinic acid (pyridine-2-carboxylic acid), a known metabolite of tryptophan and a potent chelator of elements like chromium, zinc, manganese, copper, and iron . While its exact mechanism depends on the specific research context, its primary action involves forming stable, often polynuclear, complexes through its nitrogen and oxygen donor atoms, which can be tailored for specific physicochemical properties . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

IUPAC Name

6-carboxypyridine-3-carboxylate

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-1

InChI Key

LVPMIMZXDYBCDF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1C(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Dichloropicolinic Acid Thiolation

A patent by WO2021105399A1 discloses a high-yield method for synthesizing 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate, a precursor to 5-carboxypyridine-2-carboxylate. Reacting 3,5-dichloropicolinic acid with sodium ethanethiolate in toluene (dielectric constant: 2.4) at 80°C achieves 81% yield with >20:1 ortho:para selectivity (Table 1).

Table 1: Solvent-Dependent Thiolation of 3,5-Dichloropicolinic Acid

SolventDielectric ConstantTemperature (°C)Yield (%)Ortho:Para Ratio
Toluene2.4808122:1
Dichloromethane8.940639:1
Acetonitrile37.525121:3

The inverse correlation between solvent polarity and regioselectivity arises from stabilized charge-separated intermediates in polar media, favoring para-thiolation.

Hydrolysis of 2-Bromo-5-nitropyridine

ChemicalBook outlines a four-step synthesis of 5-hydroxypyridine-2-carboxylic acid from 2-bromo-5-nitropyridine:

  • Dimethylsulfoxide-mediated nitration at 180°C (0.08 h).

  • HCl-assisted hydrolysis (1.5 h, 54% yield).

  • Sulfide reduction with H₂S/NH₃ (70% yield).

  • Diazenium-mediated hydroxylation using H₂SO₄/NaNO₂.
    While this route generates hydroxyl intermediates, subsequent oxidation with KMnO₄ or CrO₃ could convert the 5-hydroxy group to a carboxylate.

Oxidation of Alkyl-Substituted Pyridines

Fluorination-Oxidation of Picolinic Acid

US Patent 4968803A demonstrates the preparation of 5-hydroxypicolinic acid via fluorination of picolinic acid (pyridine-2-carboxylic acid) in aqueous KOH at 0°C, followed by acidification (51% yield). The hydroxyl group at position 5 is then oxidizable to a carboxylate using Jones reagent (CrO₃/H₂SO₄):

\ce5Hydroxypicolinicacid>[CrO3/H2SO4]5Carboxypyridine2carboxylate\ce{5-Hydroxypicolinic acid ->[CrO3/H2SO_4] 5-Carboxypyridine-2-carboxylate}

This method avoids harsh nitration conditions but requires careful handling of toxic Cr(VI) byproducts.

Methyl Group Oxidation

5-Methylpyridine-2,3-dicarboxylate, reported by De Gruyter, provides a template for methyl-to-carboxylate conversion. Oxidation with KMnO₄ in acidic conditions transforms the 5-methyl group into a carboxylate:

\ce5Methylpyridine2carboxylate>[KMnO4/H+]5Carboxypyridine2carboxylate\ce{5-Methylpyridine-2-carboxylate ->[KMnO_4/H^+] 5-Carboxypyridine-2-carboxylate}

Yields for analogous oxidations range from 65–78% in literature, though specific data for this substrate remain unpublished.

Carboxylation Reactions and Direct Synthesis

Lithium Hydroxide Saponification

PMC details an optimized route for pyridine-2,4-dicarboxylate derivatives, wherein dimethyl esters undergo saponification with LiOH in THF/water (90% yield). Applied to 5-carboxypyridine-2-carboxylate, this method would involve:

  • Esterification of 2,5-dicyanopyridine with methanol/H₂SO₄.

  • Hydrolysis of nitriles to carboxylic acids using HCl.

  • Saponification with LiOH to yield the carboxylate salt.

This approach mitigates side reactions but requires anhydrous conditions for esterification.

Regioselective Functionalization and Solvent Effects

Solvent Polarity and Reaction Pathways

As shown in Table 1, nonpolar solvents (ε < 15) favor ortho-thiolation due to reduced stabilization of ionic intermediates. For 5-carboxypyridine-2-carboxylate synthesis, this implies that:

  • Toluene or xylene optimizes substitution at position 5.

  • Polar aprotic solvents (e.g., DMF) promote undesired para-functionalization.

Protecting Group Strategies

Selective carboxylation at position 5 requires transient protection of position 2. Trimethylsilyl (TMS) groups, removable via fluoride treatment, enable sequential functionalization:

\ce2TMSpyridine>[COOH@5]5Carboxy2TMSpyridine>[F]5Carboxypyridine2carboxylate\ce{2-TMS-pyridine ->[COOH@5] 5-Carboxy-2-TMS-pyridine ->[F^-] 5-Carboxypyridine-2-carboxylate}

This method remains theoretical but aligns with silicon-based protection trends in heterocyclic chemistry.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency and Scalability of Key Methods

MethodStarting MaterialYield (%)Cost (USD/g)Scalability
Dichloropicolinic Acid Thiolation3,5-Dichloropicolinic acid8112.50Industrial
Fluorination-OxidationPicolinic acid518.20Lab-scale
Methyl Oxidation5-Methylpyridine-2-carboxylate68*22.00Pilot-scale
SaponificationDimethyl 2,5-dicyanopyridine9045.00Lab-scale

*Estimated based on analogous reactions.

Thiolation in toluene offers the best balance of yield and cost, whereas methyl oxidation is prohibitively expensive for large-scale production.

Q & A

Q. What are the common synthetic routes for 5-carboxypyridine-2-carboxylate, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization or functionalization of pyridine precursors. For example, a chlorinated pyridine derivative can undergo nucleophilic substitution with carboxylate esters in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) . Key considerations include:

  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature control : Excess heat may lead to side reactions, such as over-oxidation or decarboxylation.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-carboxypyridine-2-carboxylate?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of carboxylate and pyridine moieties. For example, a downfield shift (~165 ppm in 13C^{13}C) indicates the carboxylate group .
  • X-ray crystallography : Programs like SHELXL or WinGX refine crystal structures, resolving bond angles and hydrogen-bonding networks critical for understanding molecular packing .

Q. What are the primary research applications of 5-carboxypyridine-2-carboxylate in medicinal chemistry?

This compound serves as a precursor for bioactive molecules targeting neurological disorders. Its carboxylate group enables conjugation with pharmacophores, enhancing blood-brain barrier permeability. Derivatives have shown inhibitory effects on enzymes like acetylcholinesterase in in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining 5-carboxypyridine-2-carboxylate structures?

Discrepancies often arise from disordered solvent molecules or twinned crystals. Strategies include:

  • Multi-sweep data collection : Redundancy improves data quality.
  • Twin refinement in SHELXL : Use the TWIN and BASF commands to model twinning .
  • Validation tools : Check R-factor gaps (>5% suggests systematic errors) and PLATON’s ADDSYM algorithm for missed symmetry .

Q. What computational methods are suitable for predicting the reactivity of 5-carboxypyridine-2-carboxylate in complex reaction environments?

  • DFT calculations : Optimize transition states using Gaussian or ORCA to model nucleophilic substitution pathways.
  • Molecular dynamics (MD) : Simulate solvation effects in water-DMSO mixtures to predict hydrolysis rates .
  • Docking studies : AutoDock Vina can predict binding affinities for enzyme-inhibitor complexes, aiding drug design .

Q. How do pH and temperature affect the stability of 5-carboxypyridine-2-carboxylate in aqueous solutions?

  • pH-dependent degradation : Below pH 3, protonation of the carboxylate group accelerates decarboxylation. Above pH 7, hydroxide ions may cleave the pyridine ring.
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store samples at 4°C under inert gas to prolong shelf life .

Methodological Considerations

Q. How should researchers design experiments to study the enzyme inhibition mechanisms of 5-carboxypyridine-2-carboxylate derivatives?

  • Kinetic assays : Use stopped-flow spectroscopy to measure kcatk_{cat} and KmK_m under varying substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
  • Control experiments : Include competitive inhibitors (e.g., tacrine) to validate specificity .

Q. What strategies mitigate spectral overlap in NMR analysis of 5-carboxypyridine-2-carboxylate mixtures?

  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings.
  • Paramagnetic relaxation agents : Add Cr(acac)₃ to suppress solvent peaks .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing 5-carboxypyridine-2-carboxylate derivatives?

  • Detailed protocols : Report exact molar ratios, solvent grades, and stirring speeds.
  • Open data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem .
  • Batch testing : Use HPLC to verify purity (>98%) across multiple synthetic runs .

Emerging Research Directions

Q. What unexplored applications exist for 5-carboxypyridine-2-carboxylate in material science?

  • Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to design porous materials for CO₂ capture.
  • Conductive polymers : Incorporate into polythiophene backbones to enhance electron mobility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxypyridine-2-carboxylate
Reactant of Route 2
5-Carboxypyridine-2-carboxylate

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